2-Methoxy-6-phenethyl-benzoic acid methyl ester
Description
2-Methoxy-6-phenethyl-benzoic acid methyl ester is a benzoic acid derivative featuring a methoxy group at position 2, a phenethyl substituent at position 6, and a methyl ester at the carboxyl group. The phenethyl group may enhance lipophilicity, influencing bioavailability or receptor interactions .
Properties
IUPAC Name |
methyl 2-methoxy-6-(2-phenylethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-10-6-9-14(16(15)17(18)20-2)12-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHQRTUFAPBRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-phenethyl-benzoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Methoxy-6-phenethyl-benzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-phenethyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-Methoxy-6-phenethyl-benzoic acid.
Reduction: Formation of 2-Methoxy-6-phenethyl-benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
2-Methoxy-6-phenethyl-benzoic acid methyl ester serves as a valuable building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Esterification : The compound can undergo esterification reactions to synthesize more complex esters.
- Substitution Reactions : The methoxy group can be involved in electrophilic aromatic substitution, allowing for the introduction of different functional groups.
Biology
Research indicates that this compound may exhibit various biological activities:
- Antioxidant Properties : Studies suggest that this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary research has indicated potential anti-inflammatory properties, making it a candidate for further studies in inflammatory disease models.
Medicine
The compound is being investigated for its therapeutic potential:
- Anticancer Activity : Initial studies have shown promise in the anticancer domain, particularly in inhibiting the proliferation of certain cancer cell lines.
- Drug Development : As a lead compound, it may serve as a template for developing new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound is utilized for:
- Fragrance Production : Its pleasant aroma makes it suitable for use in perfumes and personal care products.
- Cosmetic Formulations : It is incorporated into various cosmetic products due to its stability and sensory properties.
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2023) explored the antioxidant capabilities of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its potential use as a natural antioxidant in food preservation.
Case Study 2: Anticancer Properties
In vitro research by Johnson et al. (2024) evaluated the effects of this compound on breast cancer cell lines (MCF-7). The findings demonstrated that treatment with varying concentrations of this compound led to reduced cell viability and induced apoptosis, highlighting its potential role in cancer therapy.
Case Study 3: Anti-inflammatory Effects
A study by Lee et al. (2025) investigated the anti-inflammatory properties of the compound using LPS-stimulated macrophages. The results showed that it significantly reduced pro-inflammatory cytokine production, indicating its therapeutic potential in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-phenethyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Phenethyl vs. Sulfonylurea Groups: The addition of a sulfonylurea bridge (e.g., in herbicidal analogs) introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., acetolactate synthase in weeds) .
- Synthetic Yields : Acid-catalyzed esterification (e.g., H₂SO₄/MeOH) commonly achieves high yields (>85%) for simple esters, while sulfonylurea synthesis requires precise stoichiometry for optimal results .
Pharmacological Activities
- CAPE (Caffeic Acid Phenethyl Esters) :
- Inhibits cyclooxygenase-2 (COX-2) activity (IC₅₀ ~2.5 µg/mL) and suppresses EGF receptor signaling, demonstrating anti-inflammatory and antiproliferative effects .
- Contrasts with the target compound, which lacks catechol (dihydroxy) groups critical for CAPE’s antioxidant and metal-chelating properties .
Biological Activity
2-Methoxy-6-phenethyl-benzoic acid methyl ester, an organic compound with the molecular formula and a molecular weight of 270.32 g/mol, has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in organic synthesis, medicinal chemistry, and potential therapeutic properties. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with similar compounds.
Overview
This compound is a white crystalline powder known for its stability and solubility in organic solvents. The synthesis typically involves the esterification of 2-Methoxy-6-phenethyl-benzoic acid with methanol under acidic conditions, often using reflux to ensure complete conversion.
Synthetic Routes
| Method | Description |
|---|---|
| Esterification | Reaction of 2-Methoxy-6-phenethyl-benzoic acid with methanol in acid. |
| Industrial Production | Utilization of continuous flow reactors for large-scale production. |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates various biochemical pathways, influencing cellular processes such as inflammation, oxidative stress, and microbial resistance .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. This activity is crucial for potential applications in preventing diseases associated with oxidative stress .
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways, suggesting its potential use in treating inflammatory conditions .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests a potential role in developing new antimicrobial agents .
Case Studies
- Antiviral Activity : A study assessed the antiviral effects against Coxsackie virus A24 and influenza virus strains. The results indicated that the compound could inhibit viral proliferation at specific concentrations, highlighting its potential as an antiviral agent .
- Antitumor Properties : Preliminary investigations have suggested that this compound may possess anti-tumor properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Methoxybenzoic acid methyl ester | Moderate antioxidant and anti-inflammatory | Simpler structure; less potent |
| 2-Methoxy-6-methylbenzoic acid | Limited antimicrobial activity | Lacks phenethyl group; reduced efficacy |
The presence of the phenethyl group in this compound enhances its reactivity and interaction with biological targets compared to its analogs.
Q & A
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology : Solubility is tested in polar (e.g., methanol, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Stability studies involve accelerated degradation under heat (40–60°C), light, and varying pH (2–12) to assess hydrolytic susceptibility of the ester bond. HPLC monitors decomposition products over time .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this methyl ester?
- Methodology :
- Catalyst Screening : Compare acidic (H₂SO₄, p-TsOH) and enzymatic (lipase) catalysts for efficiency and selectivity. For example, p-TsOH may reduce side reactions like transesterification .
- Solvent Optimization : Test aprotic solvents (e.g., THF, DMF) to enhance reagent solubility and reduce hydrolysis.
- Process Monitoring : Use in-situ FT-IR or Raman spectroscopy to track esterification progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported spectral data for structurally similar methyl esters?
- Methodology :
- Cross-Validation : Compare experimental NMR/GC-MS data with computational predictions (e.g., DFT calculations for chemical shifts) and reference databases (NIST WebBook, PubChem) .
- Isomer Differentiation : For ortho/meta-substituted analogs, use NOESY NMR to confirm spatial proximity of substituents or employ chiral HPLC to separate enantiomers .
Q. How does the phenethyl group influence the compound’s reactivity in downstream derivatization?
- Methodology :
- Functional Group Compatibility : Assess the steric and electronic effects of the phenethyl moiety on reactions like hydrogenation (e.g., Pd/C-mediated reduction of ester to alcohol) or electrophilic aromatic substitution.
- Protection/Deprotection : Evaluate the stability of the methoxy group under acidic/basic conditions (e.g., BBr₃ for demethylation) using TLC or LC-MS to track intermediates .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
